Cas no 1210438-52-0 (1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride)

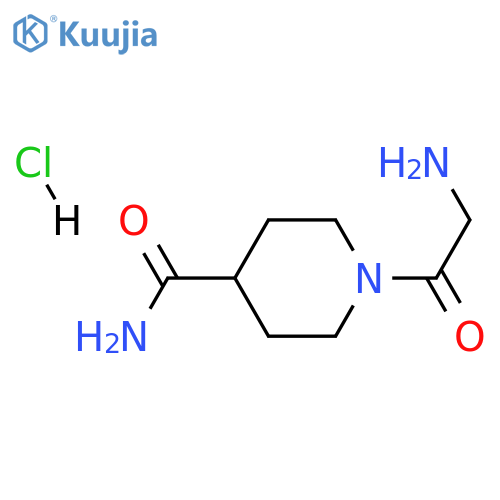

1210438-52-0 structure

商品名:1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride

CAS番号:1210438-52-0

MF:C8H16ClN3O2

メガワット:221.684540748596

CID:4577843

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride

-

- インチ: 1S/C8H15N3O2.ClH/c9-5-7(12)11-3-1-6(2-4-11)8(10)13;/h6H,1-5,9H2,(H2,10,13);1H

- InChIKey: RHAMKHYLUKORDW-UHFFFAOYSA-N

- ほほえんだ: N1(C(CN)=O)CCC(C(N)=O)CC1.[H]Cl

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-55093-1.0g |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95.0% | 1.0g |

$371.0 | 2025-02-20 | |

| Enamine | EN300-55093-0.5g |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9684-1-10G |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95% | 10g |

¥ 14,322.00 | 2023-03-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01014412-1g |

1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 98% | 1g |

¥3717.0 | 2023-04-05 | |

| TRC | A616338-100mg |

1-(2-Aminoacetyl)piperidine-4-carboxamide Hydrochloride |

1210438-52-0 | 100mg |

$ 295.00 | 2022-06-08 | ||

| Aaron | AR019Y7G-250mg |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95% | 250mg |

$221.00 | 2025-02-08 | |

| Aaron | AR019Y7G-100mg |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95% | 100mg |

$160.00 | 2025-02-08 | |

| Aaron | AR019Y7G-1g |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95% | 1g |

$536.00 | 2025-02-08 | |

| A2B Chem LLC | AV42752-50mg |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95% | 50mg |

$105.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9684-1-100mg |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |

1210438-52-0 | 95% | 100mg |

¥1134.0 | 2024-04-25 |

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1210438-52-0 (1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1210438-52-0)1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride

清らかである:99%

はかる:1g

価格 ($):487.0